1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate
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Overview
Description
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate typically involves multi-step organic reactions. The process begins with the preparation of the core pent-2-enedioate structure, followed by the introduction of ethyl and phenyl groups through substitution reactions. Common reagents used in these steps include ethyl halides, phenylboronic acids, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides and phenylboronic acids with appropriate catalysts.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as carboxylic acids, alcohols, and other functionalized molecules.
Scientific Research Applications
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioic acid: A closely related compound with similar structural features but different functional groups.
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate derivatives: Various derivatives with modifications to the ethyl or phenyl groups.
Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
177532-29-5 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate |
InChI |
InChI=1S/C16H20O4/c1-4-16(15(18)19-3,12-11-14(17)20-5-2)13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3/t16-/m0/s1 |
InChI Key |
NHRKNGMIYPSJBI-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@](C=CC(=O)OCC)(C1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CCC(C=CC(=O)OCC)(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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